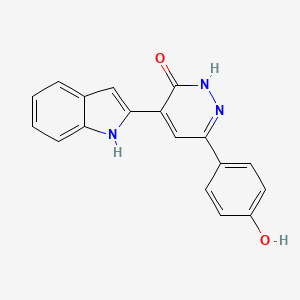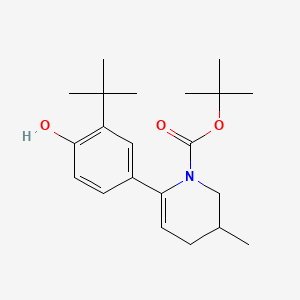![molecular formula C24H21Br B13924057 2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)
2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene is a chemical compound with the molecular formula C24H21Br It is a derivative of indeno[1,2-b]fluorene, characterized by the presence of a bromine atom and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene typically involves multiple steps. One common method starts with the preparation of the indeno[1,2-b]fluorene core, followed by bromination and methylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene
- 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene
- 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
Uniqueness
2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene is unique due to its specific substitution pattern and the presence of four methyl groups, which can influence its reactivity and physical properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propiedades
Fórmula molecular |
C24H21Br |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
2-bromo-6,6,12,12-tetramethylindeno[1,2-b]fluorene |
InChI |
InChI=1S/C24H21Br/c1-23(2)19-8-6-5-7-15(19)17-12-22-18(13-21(17)23)16-10-9-14(25)11-20(16)24(22,3)4/h5-13H,1-4H3 |
Clave InChI |
FMFCPKCDIGNSEG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=CC4=C(C=C31)C5=C(C4(C)C)C=C(C=C5)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


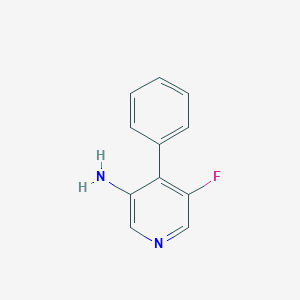
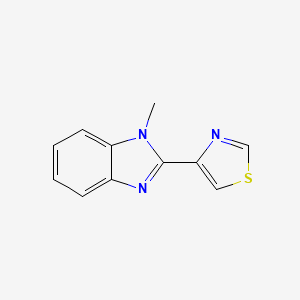
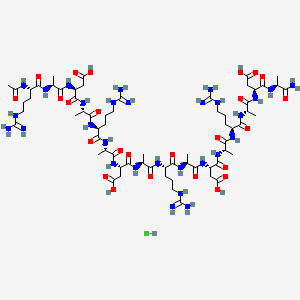
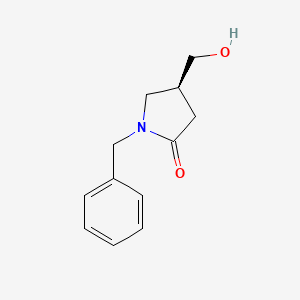
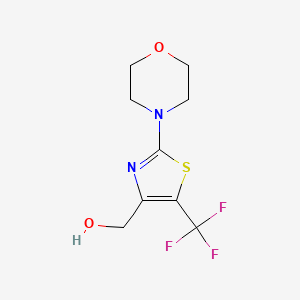
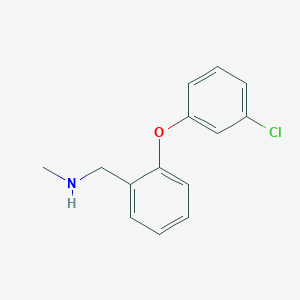

![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)




